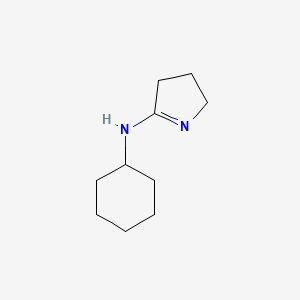

N-cyclohexyl-3,4-dihydro-2H-pyrrol-5-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H18N2 |

|---|---|

Molecular Weight |

166.26 g/mol |

IUPAC Name |

N-cyclohexyl-3,4-dihydro-2H-pyrrol-5-amine |

InChI |

InChI=1S/C10H18N2/c1-2-5-9(6-3-1)12-10-7-4-8-11-10/h9H,1-8H2,(H,11,12) |

InChI Key |

SOWFKTZXDMOVMZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)NC2=NCCC2 |

Origin of Product |

United States |

Mechanistic Investigations of N Cyclohexyl 3,4 Dihydro 2h Pyrrol 5 Amine Reactions

Fundamental Mechanistic Pathways

The reactivity of N-cyclohexyl-3,4-dihydro-2H-pyrrol-5-amine is governed by several interconnected mechanistic pathways, primarily stemming from its enamine structure and the presence of the bulky cyclohexyl substituent.

Nucleophilic Addition and Subsequent Ring Closure Mechanisms

As a nucleophile, this compound can participate in addition reactions, which may be followed by ring closure to form bicyclic structures. The initial step is typically the nucleophilic attack of the enamine's α-carbon or the nitrogen atom on an electrophile.

In reactions where the α-carbon acts as the nucleophile, an iminium ion intermediate is formed. This intermediate can then be attacked by an internal nucleophile, leading to cyclization. For instance, reaction with a bifunctional electrophile can lead to the formation of a new ring fused to the pyrroline (B1223166) core. Such [3+2] cycloaddition reactions are a powerful tool for constructing bicyclic pyrrolidine (B122466) frameworks. acs.org

The general mechanism for nucleophilic addition involves the attack of the nucleophile on an electrophilic center, breaking a π-bond and forming a new σ-bond. wikipedia.org In the case of enamines, the α-carbon is electron-rich and readily attacks electrophiles. wikipedia.org

| Step | Description | Intermediate |

| 1 | Nucleophilic attack of the enamine α-carbon on an electrophile (E+). | Iminium ion |

| 2 | Intramolecular attack by a nucleophilic group within the newly introduced substituent. | Bicyclic transition state |

| 3 | Ring closure to form a fused bicyclic system. | Fused bicyclic pyrrolidine |

Enamine-Iminium Tautomerism and Reactivity Modulation

A key aspect of the chemistry of this compound is its tautomeric relationship with the corresponding imine form. This enamine-imine tautomerism is analogous to the more familiar keto-enol tautomerism. wikipedia.org The position of this equilibrium is influenced by various factors, including the solvent, temperature, and the nature of substituents.

The enamine tautomer is generally a better carbon-based nucleophile, while the iminium ion, formed upon protonation of the enamine, is a potent electrophile. nih.gov The equilibrium between these forms can be strategically manipulated to control the outcome of a reaction. For instance, in acidic conditions, the equilibrium shifts towards the iminium ion, favoring reactions where the pyrrolidine ring is attacked by a nucleophile. masterorganicchemistry.com Conversely, in aprotic, non-polar solvents, the enamine form is more prevalent, facilitating reactions at the α-carbon. researchgate.netresearchgate.net

Computational studies on similar bicyclic systems have shown that the relative stability of the enamine versus the imine tautomer increases with the polarity of the solvent. researchgate.netbas.bg

| Tautomer | Key Feature | Favored Conditions | Reactivity |

| Enamine | Nucleophilic α-carbon | Aprotic, non-polar solvents | Attack on electrophiles |

| Iminium | Electrophilic carbon | Protic, acidic solvents | Attack by nucleophiles |

Acyl Transfer and Intramolecular Cyclization Processes

The nitrogen atom of this compound can undergo acylation with acylating agents such as acid chlorides or anhydrides. researchgate.net This N-acylation leads to the formation of an N-acylenamine. The resulting amide functionality can influence the subsequent reactivity of the molecule.

Following N-acylation, intramolecular cyclization can occur, particularly if the acyl group contains a suitable electrophilic center. This process can be a key step in the synthesis of complex heterocyclic scaffolds. The mechanism involves the nucleophilic attack of the enamine's α-carbon onto the electrophilic center within the acyl chain, forming a new ring. nih.gov

The chemoselectivity of acylation (N- vs. C-acylation) can be a critical factor. N-acylation is often kinetically favored, but under certain conditions, C-acylation at the α-carbon can occur, leading to different product outcomes. rsc.orgbeilstein-journals.org

Cascade and Annulation Reaction Mechanisms

This compound is an excellent substrate for cascade and annulation reactions, where multiple bonds are formed in a single synthetic operation. These reactions are highly efficient for building molecular complexity.

Annulation reactions involving enamines can lead to the formation of new rings. For example, an iodine-mediated annulation of N-cyclopropyl enamines has been shown to produce 1,4-dihydropyridine (B1200194) derivatives. nih.govresearchgate.net A similar strategy could be envisioned for this compound, where reaction with a suitable partner could lead to the construction of a new fused ring.

Cascade reactions often involve a series of intramolecular transformations initiated by a single event. nih.gov For instance, a Michael addition of the enamine to an α,β-unsaturated carbonyl compound could be followed by an intramolecular cyclization and dehydration to afford a fused heterocyclic system. researchgate.net

Rearrangement Processes in Dihydropyrrolamine Systems

Rearrangement reactions can provide access to structurally diverse molecules from a common precursor. In the context of dihydropyrrolamine systems, rearrangements analogous to the Baldwin rearrangement could be relevant. The Baldwin rearrangement is a thermally induced ring contraction of 2,3-dihydroisoxazoles to acyl aziridines. nih.govnih.govresearchgate.net While not a direct rearrangement of the dihydropyrrolamine itself, related sigmatropic rearrangements could be envisaged under thermal or photochemical conditions, particularly if the pyrroline ring is appropriately substituted.

Electronic and Steric Influence of Substituents on Reaction Mechanisms

The cyclohexyl group on the nitrogen atom of this compound exerts a significant steric influence on its reactions. This bulky group can direct the approach of incoming electrophiles or nucleophiles, leading to high levels of stereoselectivity. For example, in Michael addition reactions catalyzed by proline derivatives, the stereochemical outcome is highly dependent on the steric bulk of the substituents. researchgate.net

The electronic properties of substituents on either the cyclohexyl ring or the pyrroline ring can also modulate the reactivity of the molecule. Electron-donating groups would enhance the nucleophilicity of the enamine, while electron-withdrawing groups would decrease it. These effects can be quantified and predicted using Hammett plots and other physical organic chemistry tools.

The interplay of steric and electronic effects is crucial in determining the regioselectivity and stereoselectivity of reactions involving this versatile building block.

| Factor | Influence on Reactivity | Example |

| Steric Effects | ||

| Bulky N-cyclohexyl group | Directs incoming reagents, influences stereoselectivity | Diastereoselective alkylation |

| Substituents on the pyrroline ring | Can hinder or facilitate attack at specific positions | Regioselective functionalization |

| Electronic Effects | ||

| Electron-donating groups | Increase nucleophilicity of the enamine | Faster reaction with electrophiles |

| Electron-withdrawing groups | Decrease nucleophilicity of the enamine | Slower reaction with electrophiles |

Advanced Spectroscopic and Structural Characterization of N Cyclohexyl 3,4 Dihydro 2h Pyrrol 5 Amine and Its Derivatives

High-Resolution Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular structure of N-cyclohexyl-3,4-dihydro-2H-pyrrol-5-amine, providing detailed information about its atomic connectivity and the nature of its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

¹H and ¹³C NMR spectroscopy are powerful tools for determining the carbon-hydrogen framework of organic molecules. For this compound, the expected NMR spectra would exhibit characteristic signals for both the cyclohexyl and the 3,4-dihydro-2H-pyrrol-5-amine moieties.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show a complex multiplet in the aliphatic region (typically δ 1.0-2.5 ppm) corresponding to the protons of the cyclohexyl ring. The methine proton on the carbon attached to the nitrogen would likely appear as a distinct signal within this region. The protons on the dihydropyrrole ring would also give rise to characteristic signals. Specifically, the methylene (B1212753) protons at the C3 and C4 positions are expected to appear as multiplets, likely in the range of δ 2.0-3.5 ppm. The proton attached to the nitrogen (N-H) would likely appear as a broad singlet, the chemical shift of which would be dependent on solvent and concentration. In related substituted pyrrole (B145914) derivatives, aromatic protons appear in the downfield region (δ 6.5-8.0 ppm), which would be absent in the non-aromatic this compound. acgpubs.org

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide complementary information. The cyclohexyl group would display a set of signals in the upfield region (typically δ 20-60 ppm). The carbon atom of the cyclohexyl ring directly attached to the nitrogen atom would be shifted downfield compared to the other cyclohexyl carbons. The methylene carbons of the dihydropyrrole ring (C3 and C4) would also resonate in the aliphatic region. The two most downfield signals would correspond to the C2 and C5 carbons of the enamine functionality, with the C5 carbon (involved in the C=N bond) being the most deshielded. In similar dihydro-1H-pyrrole derivatives, these carbons appear at distinct chemical shifts that are sensitive to the substitution pattern. nih.gov

A hypothetical ¹³C NMR data table based on related structures is presented below:

| Carbon Atom | Expected Chemical Shift (ppm) |

| C=N (Pyrroline) | 160-170 |

| =C-N (Pyrroline) | 90-100 |

| CH (Cyclohexyl, N-attached) | 50-60 |

| CH₂ (Pyrroline) | 25-40 |

| CH₂ (Cyclohexyl) | 20-35 |

Infrared (IR) Spectroscopic Analysis of Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show several characteristic absorption bands. A strong absorption band in the region of 1650-1600 cm⁻¹ would be indicative of the C=N stretching vibration of the imine group within the enamine tautomer. The N-H stretching vibration of the amine group would likely appear as a medium to weak band in the region of 3400-3200 cm⁻¹. The C-H stretching vibrations of the cyclohexyl and dihydropyrrole methylene groups would be observed in the 3000-2850 cm⁻¹ region. In analogous substituted pyrrole compounds, carbonyl groups, if present, show strong absorptions around 1630-1680 cm⁻¹, which helps to differentiate them from the C=N stretch. acgpubs.org

A summary of expected IR absorption bands is provided in the table below:

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| N-H | Stretch | 3400-3200 |

| C-H (sp³) | Stretch | 3000-2850 |

| C=N | Stretch | 1650-1600 |

| C-N | Stretch | 1250-1020 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight.

The fragmentation pattern would likely involve the loss of fragments from both the cyclohexyl ring and the dihydropyrrole ring. A common fragmentation pathway for cyclic amines is the loss of a hydrogen atom (M-1 peak). miamioh.edu Alpha-cleavage, the breaking of the bond adjacent to the nitrogen atom, is a characteristic fragmentation for amines and would lead to the loss of alkyl radicals from the cyclohexyl group. miamioh.edu Fragmentation of the dihydropyrrole ring could also occur. The study of the mass spectra of related N-[2(5H)-thienylidene]amines, which are sulfur analogs, shows that fragmentation is significantly influenced by the substituents on the ring and the nitrogen atom. arkat-usa.org

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. While a crystal structure for this compound is not available in the searched literature, analysis of related structures provides insight into the expected solid-state conformation. For instance, the crystal structure of 4-cyclohexyl-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione reveals the conformation of the cyclohexyl ring and its orientation relative to the heterocyclic ring. researchgate.net In a crystal structure of this compound, one would expect to determine the precise bond lengths, bond angles, and torsional angles of the molecule. This would definitively establish the conformation of the cyclohexyl ring (likely a chair conformation) and the planarity of the enamine moiety.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for the purification and purity assessment of synthesized compounds. For a compound like this compound, a combination of chromatographic methods would be employed.

Thin-Layer Chromatography (TLC): TLC would be used for rapid monitoring of reaction progress and for preliminary purity checks. The choice of eluent would be optimized to achieve good separation from starting materials and byproducts.

Column Chromatography: For purification on a larger scale, column chromatography using silica (B1680970) gel or alumina (B75360) would be the method of choice. A gradient elution system, for instance with a mixture of hexane (B92381) and ethyl acetate, would likely be effective in isolating the pure compound.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): GC and HPLC are powerful techniques for assessing the purity of the final product. GC, often coupled with a mass spectrometer (GC-MS), can provide information on both the retention time and the mass spectrum of the compound, confirming its identity and purity. HPLC, with a suitable stationary and mobile phase, can also be used for quantitative analysis of the compound's purity. The characterization of isomeric cathinone (B1664624) derivatives, which are also nitrogen-containing cyclic compounds, often relies on these techniques for separation and identification. mdpi.com

Investigation of Tautomeric Equilibria and Conformational Dynamics

This compound can exist in different tautomeric forms and conformations, and understanding these dynamic processes is crucial.

Tautomeric Equilibria: The compound is a derivative of 2-amino-1-pyrroline and can exhibit enamine-imine tautomerism. masterorganicchemistry.comwikipedia.org The equilibrium between the this compound (enamine) form and its corresponding imine tautomer, N-cyclohexyl-pyrrolidin-2-imine, is an important aspect of its chemistry. Quantum chemical studies on 2-aminopyrrole indicate that while the amino (enamine) tautomer is generally more stable, the imino tautomers can have significantly different basicities. nih.gov The position of this equilibrium can be influenced by factors such as the solvent, temperature, and the nature of substituents. Spectroscopic techniques, particularly NMR, can be used to study this equilibrium, as the chemical shifts of the protons and carbons would differ significantly between the two tautomers.

Conformational Dynamics: The cyclohexyl ring in this compound is expected to exist predominantly in a chair conformation. Due to the presence of the bulky dihydropyrrolamine substituent, there will be a conformational preference for the substituent to be in the equatorial position to minimize steric strain. core.ac.uk Conformational analysis of monosubstituted cyclohexanes has been extensively studied by NMR spectroscopy, and similar principles would apply here. acs.org Furthermore, rotation around the C-N bond connecting the cyclohexyl ring and the dihydropyrrole ring can lead to different rotamers. The study of enamines has shown that the geometry around the nitrogen and the overlap of the nitrogen lone pair with the double bond are key factors determining stability. masterorganicchemistry.com Computational studies, in conjunction with variable-temperature NMR experiments, can provide valuable insights into the energy barriers for these conformational changes. core.ac.ukimperial.ac.uk

Computational and Theoretical Chemistry Studies of N Cyclohexyl 3,4 Dihydro 2h Pyrrol 5 Amine

Quantum Chemical Computations (e.g., Density Functional Theory)

No published studies employing Density Functional Theory (DFT) or other quantum chemical methods to analyze N-cyclohexyl-3,4-dihydro-2H-pyrrol-5-amine were identified. Such studies would typically involve the calculation of the molecule's electronic energy, electron density, and other properties to understand its stability and reactivity.

Molecular Geometry Optimization and Electronic Structure Analysis

Detailed molecular geometry optimization and electronic structure analysis for this compound are not available in the public domain. This type of analysis would provide precise information on bond lengths, bond angles, and dihedral angles, as well as the distribution of electrons within the molecule.

Prediction of Reactivity and Reaction Pathway Energetics

There are no specific studies predicting the reactivity and reaction pathway energetics for this compound. Computational models are often used to predict how a molecule will react with other chemical species and the energy changes involved in these reactions.

Analysis of Electronic Properties and Molecular Orbitals (e.g., Dipole Moment, Charge Distribution)

Specific data on the electronic properties, such as the dipole moment and charge distribution, and analysis of the molecular orbitals (e.g., HOMO and LUMO) for this compound have not been reported in the reviewed literature. These properties are crucial for understanding the molecule's polarity and its interactions with other molecules.

In Silico Screening and Design of Dihydropyrrolamine Analogues

While in silico screening is a common practice in drug discovery and materials science for designing and evaluating analogues of a lead compound, no such studies specifically focused on this compound or the design of its analogues were found. These studies would involve computational screening of virtual libraries of related compounds to identify candidates with desired properties.

Structural Modification, Derivatization, and Analog Design of the Dihydropyrrolamine Scaffold

Synthesis of Novel N-cyclohexyl-3,4-dihydro-2H-pyrrol-5-amine Analogues

The synthesis of novel analogues of this compound can be achieved by modifying either the N-cyclohexyl group or the dihydropyrrolamine ring. Strategies often involve the synthesis of substituted 1-pyrroline (B1209420) precursors, which can then be N-alkylated or undergo cycloaddition reactions.

One common precursor to the core structure is 2-acetyl-1-pyrroline, a key aroma component in many food products. sci-hub.seresearchgate.netnih.gov Its formation often occurs via the Maillard reaction between reducing sugars and amino acids like proline or ornithine, which generate the 1-pyrroline intermediate. researchgate.netnih.gov Synthetic approaches can mimic these pathways. For instance, analogues can be prepared by reacting substituted α,β-unsaturated ketones with sources of ammonia (B1221849) or primary amines to form dihydropyrimidine (B8664642) intermediates, which can be considered extended analogues of the dihydropyrrolamine system. A metal-free approach involving a [3+3] annulation followed by visible-light-enabled photo-oxidation has been reported for this transformation. rsc.org

Further derivatization can be achieved through reactions targeting the amine or the cyclic double bond. For example, biocatalytic carbene N-H insertion using engineered myoglobin (B1173299) variants offers a method to introduce new substituents onto the amine nitrogen with high stereoinduction. rochester.edu

Table 1: Selected Synthetic Methodologies for Dihydropyrrolamine Analogues

| Methodology | Reactants | Reagents/Catalyst | Product Type | Key Features |

|---|---|---|---|---|

| [3+3] Annulation/Photo-oxidation rsc.org | Amidines, α,β-Unsaturated ketones | Visible light | Multi-substituted pyrimidines | Metal-free, mild, and green conditions. |

| Biocatalytic N-H Insertion rochester.edu | Aromatic amines, 2-Diazopropanoate esters | Engineered Myoglobin Variants | Chiral α-methyl-amine motifs | High activity and stereoinduction; access to both enantiomers. |

| Diels-Alder Reaction researchgate.net | Furan (B31954), Ethyl (E)-3-nitroacrylate | Not specified | Hydroxylated 2-aminocyclohexanecarboxylic acid derivatives | Stereocontrolled synthesis of polyhydroxylated cyclohexane (B81311) rings. |

Design and Synthesis of Fused Heterocyclic Systems Incorporating Dihydropyrrolamine Units

The dihydropyrrolamine scaffold, containing both a nucleophilic amine and an electrophilic imine carbon within a cyclic amidine system, is an excellent building block for constructing fused heterocyclic systems. The most common strategy involves reacting the cyclic amidine with bifunctional electrophiles, leading to the formation of an additional ring.

A prominent example is the synthesis of pyrrolo[1,2-a]pyrimidines. This can be achieved through the reaction of 2-aminopyrroline derivatives with α,β-unsaturated ketones, diketones, or their equivalents. researchgate.net For instance, a tandem [3+3] annulation of cyclic amidines with α,β-unsaturated ketones has been shown to produce dihydropyrimidine intermediates, which can be oxidized to form the aromatic fused pyrimidine (B1678525) ring. rsc.org Similarly, allenoates react with cyclic amidines like 2-amino-1-pyrroline to form functionalized tricyclic pyridopyrimidine scaffolds in a highly efficient, atom-economic annulation. acs.org This reaction proceeds rapidly at room temperature under solvent-free conditions. acs.org

Microwave-assisted synthesis has also been employed. For example, a domino ring-closure of 2-aminonorbornene (B1216617) hydroxamic acids with keto-acids like levulinic acid, followed by a microwave-induced retro-Diels-Alder reaction, yields enantiomeric pyrrolo[1,2-a]pyrimidines. nih.govresearchgate.net Another modern approach utilizes Fischer carbene complexes in a (3+3) cyclization with 2-aminopyrroles to generate the fluorescent pyrrolo[1,2-a]pyrimidine (B7980946) core. acs.org

Table 2: Strategies for Fused Heterocyclic Systems from Dihydropyrrolamine Scaffolds

| Reaction Type | Dihydropyrrolamine Source | Co-reactant | Fused System | Conditions/Catalyst |

|---|---|---|---|---|

| Tandem Annulation acs.org | Cyclic amidine (e.g., DBU, DBN) | Allenoates | Tricyclic Pyridopyrimidines | Room temperature, neat, 1 min |

| Domino Ring-Closure/RDA nih.govresearchgate.net | 2-Aminonorbornene hydroxamic acids | Levulinic acid, α-Ketoglutaric acid | Pyrrolo[1,2-a]pyrimidines | Microwave irradiation (240-250 °C) |

| (3+3) Cyclization acs.org | 2-Amino pyrroles | Fischer Carbene Complexes | Pyrrolo[1,2-a]pyrimidines | Base, solvent modulation |

| Condensation researchgate.net | Substituted amidines | Chalcones | Substituted pyrimidines | Cycloaddition |

Strategies for Stereoselective and Enantioselective Synthesis of Chiral Derivatives

Introducing chirality into the this compound scaffold can be accomplished by targeting either the cyclohexyl or the pyrrolidine (B122466) ring. Asymmetric synthesis methodologies are crucial for controlling the stereochemical outcome. rroij.com

For creating chiral centers on the pyrrolidine ring or its analogues, copper-catalyzed reactions have proven effective. An asymmetric Cu-catalyzed cyclizative aminoboration of γ,δ-unsaturated oxime esters with bis(pinacolato)diboron (B136004) allows for the construction of α-(borylmethyl)pyrrolidine derivatives. researchgate.net A different copper-catalyzed approach using a (S,S)-Ph-BPE ligand enables the enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines, which are structurally related six-membered ring analogues. nih.govnih.gov This reaction proceeds with high yields and excellent enantioselectivities (ee). nih.govnih.gov

Stereoselective synthesis of derivatives with chiral centers on the cyclohexane ring often begins with a stereospecific Diels-Alder reaction. researchgate.net For example, the reaction between furan and maleic anhydride (B1165640) can produce a bicyclic adduct that serves as a template for subsequent stereocontrolled transformations, including Curtius rearrangement and hydroxylation reactions, to yield polyhydroxylated aminocyclohexane derivatives. researchgate.net

Table 3: Comparison of Enantioselective Synthetic Methods

| Method | Target Scaffold | Catalyst/Ligand | Key Features | Achieved Selectivity |

|---|---|---|---|---|

| Asymmetric Cyclizative Aminoboration nih.govnih.gov | Chiral 2,3-cis-disubstituted piperidines | Cu/(S,S)-Ph-BPE | Broad substrate scope, mild conditions | Up to 62% yield, 96% ee |

| Asymmetric Aminoborylation researchgate.net | α-(Borylmethyl)pyrrolidine derivatives | Copper catalyst | High yields, mild conditions | Not specified |

| Diels-Alder / Curtius Rearrangement researchgate.net | Tetrahydroxy derivatives of 2-aminocyclohexanecarboxylic acid | None (stereospecific reaction) | Access to polyhydroxylated cyclohexane rings | Stereospecific |

Structure Activity Relationship Sar Investigations of Dihydropyrrolamine Analogues in in Vitro Models Excluding Clinical Studies

The exploration of N-cyclohexyl-3,4-dihydro-2H-pyrrol-5-amine and its analogues is primarily centered on understanding the relationship between their chemical structure and biological activity. Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds to enhance efficacy and selectivity. These investigations for dihydropyrrolamine analogues are conducted exclusively in preclinical, in vitro settings, employing a variety of computational and experimental methodologies to elucidate how molecular modifications influence biological outcomes.

Advanced Research Perspectives and Future Directions for N Cyclohexyl 3,4 Dihydro 2h Pyrrol 5 Amine Chemistry

Utilization as a Versatile Synthetic Building Block for Complex Architectures

N-cyclohexyl-3,4-dihydro-2H-pyrrol-5-amine possesses a unique combination of functional groups—a cyclic imine and a secondary amine—making it a highly versatile building block for the synthesis of complex molecular architectures. The inherent reactivity of the imine moiety allows for a variety of transformations, including nucleophilic additions and cycloadditions, while the cyclohexyl group can influence stereochemical outcomes and impart desirable physicochemical properties to the final products.

The dihydropyrrole core is a prevalent motif in numerous natural products and biologically active compounds. researchgate.net Consequently, this compound can serve as a key intermediate in the synthesis of novel heterocyclic systems. Its participation in multicomponent reactions (MCRs) is a particularly promising avenue for generating molecular diversity. nih.govbeilstein-journals.orgresearchgate.net MCRs, by their nature, allow for the construction of complex molecules in a single, atom-economical step. For instance, the imine functionality can react with an isocyanide and a carboxylic acid in a Ugi-type reaction to introduce multiple points of diversity.

The strategic placement of the cyclohexyl group can be leveraged to control the diastereoselectivity of reactions at the pyrroline (B1223166) ring. This steric influence is crucial in the construction of stereochemically defined complex molecules. The development of synthetic strategies that exploit this feature will be instrumental in accessing novel and intricate molecular scaffolds.

Table 1: Potential Multicomponent Reactions Involving this compound

| Reaction Type | Reactants | Potential Product Class |

| Ugi Reaction | Isocyanide, Carboxylic Acid, Aldehyde/Ketone | α-Acylamino carboxamide derivatives |

| Passerini Reaction | Isocyanide, Carboxylic Acid | α-Acyloxy carboxamide derivatives |

| Hantzsch Pyrrole (B145914) Synthesis | α-Haloketone, β-Dicarbonyl Compound | Substituted pyrroles |

| Povarov Reaction | Dienophile, Aldehyde | Tetrahydroquinolines |

Development of Novel Reaction Methodologies and Catalytic Systems

The development of novel reaction methodologies and catalytic systems is paramount to unlocking the full synthetic potential of this compound. While traditional methods for the synthesis of dihydropyrroles exist, contemporary research is focused on more efficient, selective, and sustainable approaches.

Recent advancements in catalysis offer exciting possibilities. For example, gold-catalyzed intramolecular hydroamination or cyclization reactions of appropriate precursors could provide a direct and atom-economical route to the this compound core. chemrxiv.orgacs.org Similarly, nickel-catalyzed hydrogenative cyclization of nitro ketones presents a powerful strategy for the synthesis of substituted 3,4-dihydro-2H-pyrroles. nih.govresearchgate.net Adapting these methodologies to incorporate the N-cyclohexyl substituent would be a significant step forward.

Furthermore, the development of asymmetric catalytic systems for reactions involving this compound is a key area for future research. Chiral catalysts, such as those based on transition metals with chiral ligands or organocatalysts, could enable the enantioselective synthesis of complex molecules derived from this building block. This would be particularly valuable for the synthesis of chiral bioactive compounds.

Table 2: Emerging Catalytic Strategies for Dihydropyrrolamine Synthesis

| Catalytic System | Reaction Type | Potential Advantages |

| Gold Catalysis | Intramolecular Hydroamination/Cyclization | High atom economy, mild reaction conditions |

| Nickel Catalysis | Hydrogenative Cyclization | Use of earth-abundant metal, broad substrate scope |

| Asymmetric Organocatalysis | Enantioselective transformations | Metal-free, environmentally benign |

| Photocatalysis | Radical-mediated cyclizations | Access to novel reaction pathways |

Applications as Chemical Probes in Mechanistic Biology (Non-Therapeutic)

The cyclic imine functionality of this compound makes it an intriguing candidate for development as a chemical probe to investigate biological processes. nih.gov Chemical probes are small molecules designed to selectively interact with and report on the activity of specific biomolecules, providing valuable insights into their function in a cellular context. nih.govmdpi.comuci.edu

The imine group can act as a reactive handle for covalent modification of biological targets. For instance, it could be designed to react with specific nucleophilic residues in enzymes or other proteins. By attaching a reporter group, such as a fluorophore or a biotin (B1667282) tag, to the this compound scaffold, it would be possible to visualize and isolate the protein targets.

Integration of Computational and Experimental Approaches in Design and Discovery

The synergy between computational and experimental approaches is revolutionizing chemical research. nih.govresearchgate.netresearchgate.netyoutube.comrsc.org In the context of this compound, computational tools can provide invaluable insights into its structure, reactivity, and potential applications, thereby guiding and accelerating experimental efforts.

Density Functional Theory (DFT) calculations can be employed to predict the molecule's electronic properties, conformational preferences, and reaction mechanisms. nih.govresearchgate.netresearchgate.netyoutube.comrsc.org This information can be used to rationalize its reactivity in various chemical transformations and to design more efficient synthetic routes. For example, DFT studies could help in understanding the stereochemical influence of the cyclohexyl group on reactions at the pyrroline ring.

Molecular docking and molecular dynamics simulations can be utilized to predict the binding of this compound derivatives to specific protein targets. This can aid in the rational design of chemical probes with high affinity and selectivity. The integration of these computational predictions with experimental validation is a powerful strategy for the efficient discovery of new molecules with desired biological activities.

Emerging Areas of Fundamental Chemical Research for Dihydropyrrolamines

The fundamental chemistry of dihydropyrrolamines, including this compound, continues to be an active area of research with several emerging frontiers.

One such area is the exploration of their potential in materials science. The dihydropyrrole scaffold can be incorporated into polymers to create materials with novel electronic or optical properties. The N-cyclohexyl group can influence the packing and morphology of these polymers, thereby tuning their bulk properties.

Another promising direction is the investigation of dihydropyrrolamines as organocatalysts. The basic nitrogen atoms in the molecule could be exploited to catalyze a variety of organic reactions. The development of chiral dihydropyrrolamine-based catalysts for asymmetric synthesis is a particularly exciting prospect.

Furthermore, the synthesis and study of dihydropyrrolamine derivatives with extended conjugation could lead to the discovery of new dyes and fluorescent materials. The unique electronic properties of these systems could find applications in areas such as organic light-emitting diodes (OLEDs) and sensors. The continued exploration of the fundamental reactivity and properties of this compound and its analogues is sure to uncover new and unexpected applications in the years to come.

Q & A

Q. What are the established synthetic routes for preparing N-cyclohexyl-3,4-dihydro-2H-pyrrol-5-amine?

The compound can be synthesized via condensation reactions involving intermediates like 3,4-dihydro-2H-pyrrol-5-amine. For example:

- Methanol-mediated synthesis : Reacting 5-methoxy-3,4-dihydro-2H-pyrrole with 2,2-dimethoxyethan-1-amine in methanol at 60°C for 12 hours yields N-substituted derivatives (e.g., N-(2,2-dimethoxyethyl)-3,4-dihydro-2H-pyrrol-5-amine), confirmed by LC-MS (m/z 173.00 [MH+]) .

- Multi-step approaches : In related compounds (e.g., tetrahydropyrrolo[1,2-a]pyrimidine-2,4-diones), 3,4-dihydro-2H-pyrrol-5-amine is used as a precursor. A 3-step synthesis involving diethyl isopropyl malonate and pyrrolidin-2-amine intermediates has been reported, with yields optimized for downstream biological testing .

Q. What analytical techniques are recommended for characterizing this compound?

- Spectroscopic methods :

- NMR : 1H and 13C NMR are critical for confirming structural features like cyclohexyl substitution and pyrrolidine ring conformation .

- Mass spectrometry : LC-MS or HRMS provides molecular weight validation (e.g., observed m/z 173.00 for dimethoxyethyl derivatives) .

- Chromatography : Reverse-phase HPLC can assess purity, especially when synthesizing derivatives for biological assays .

Advanced Research Questions

Q. How can researchers investigate the biological activity of this compound derivatives?

- Anticancer assays : Derivatives like 3-isopropyl-tetrahydropyrrolo[1,2-a]pyrimidine-2,4-dione (ITPD) induce apoptosis in SMMC-7721 cancer cells via mitochondrial pathways. Key methodologies include:

- Flow cytometry : To quantify apoptosis (Annexin V/PI staining) and cell cycle arrest (e.g., S-phase arrest) .

- Caspase activation : Measure caspase-3/9 activity using fluorogenic substrates .

- Bax/Bcl-2 ratio analysis : Western blotting to evaluate pro-apoptotic signaling .

Q. What strategies are effective for structural optimization of this compound to enhance bioactivity?

- Heterocyclic annulation : React 3,4-dihydro-2H-pyrrol-5-amine with bromo ketones or pyridyl bromo ketones to form pyrrolo[1,2-a]imidazoles. However, yields may vary (e.g., 14% for 2-substituted derivatives in DMF/Na2CO3) .

- Substituent effects : Introduce aryl/alkyl groups at the cyclohexyl or pyrrolidine positions to modulate lipophilicity and target engagement. For example, phenyl-substituted analogs (CAS 412283-73-9) have been explored for improved pharmacokinetics .

Q. How should researchers address contradictions in reported synthetic yields for pyrrolidine-based intermediates?

- Reaction optimization : Screen solvents (e.g., DMF vs. EtOAc) and bases (e.g., Na2CO3) to improve yields in annulation reactions .

- Catalytic approaches : Consider transition-metal catalysts (e.g., Pd or Cu) for C-N bond formation, though this requires validation for dihydropyrrole systems .

Key Recommendations for Researchers

- Prioritize LC-MS and NMR for structural validation due to the compound's sensitivity to stereochemical variations.

- Explore mitochondrial pathway markers (e.g., Bax/Bcl-2) when evaluating anticancer activity.

- Optimize synthetic routes using polar aprotic solvents (e.g., DMF) for heterocyclic annulation .

For further details on safety and handling, refer to safety data sheets for 3,4-dihydro-2H-pyrrol-5-amine hydrochloride (CAS 7544-75-4) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.